2-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone
Description
This compound features a benzothiazepine core fused with a sulfonylpiperazine moiety and a trans-styrenyl (E-2-phenylethenyl) substituent. The benzothiazepine scaffold is a seven-membered heterocyclic ring containing nitrogen and sulfur, which is structurally analogous to benzodiazepines but with distinct electronic and steric properties due to the thiazepine ring . The sulfonylpiperazine group is a common pharmacophore in medicinal chemistry, often enhancing solubility and bioavailability while enabling interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c27-23(19-25-12-6-17-30-22-10-5-4-9-21(22)25)24-13-15-26(16-14-24)31(28,29)18-11-20-7-2-1-3-8-20/h1-5,7-11,18H,6,12-17,19H2/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCDTMLNFNXQED-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2SC1)CC(=O)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C2SC1)CC(=O)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone (CAS Number: 1030769-88-0) is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structural framework that combines a benzothiazepine moiety with a sulfonylpiperazine group. The molecular formula is , with a molecular weight of approximately 457.6 g/mol. The benzothiazepine structure is known for its diverse biological activities, including neuroprotective and anticancer properties.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within the body. Preliminary studies suggest that it may exhibit the following mechanisms:
- Inhibition of Protein Aggregation : Similar compounds have shown promise in inhibiting the aggregation of proteins associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, benzothiazole derivatives have been reported to reduce tau and alpha-synuclein aggregation, which are critical in the pathogenesis of these conditions .
- Modulation of Neurotransmitter Systems : The sulfonylpiperazine component may influence neurotransmitter receptors, particularly those related to dopamine and serotonin pathways, potentially offering therapeutic benefits in mood disorders and neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Neuroprotective Effects : A study focused on benzothiazole derivatives demonstrated significant inhibition of tau protein aggregation in vitro. Compounds similar to the target molecule showed a reduction in Thioflavin T fluorescence, indicating decreased fibril formation . This suggests potential applications in treating Alzheimer's disease.
- Anticancer Activity : Research involving related benzothiazepine compounds has revealed their cytotoxic effects on various cancer cell lines. For instance, derivatives were shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways. This highlights the potential for developing new anticancer agents based on the structural framework of this compound.
- Antimicrobial Properties : Preliminary investigations into the antimicrobial activity of compounds within the benzothiazepine class have shown effectiveness against both Gram-positive and Gram-negative bacteria. These findings suggest that modifications to the sulfonylpiperazine group could enhance antimicrobial efficacy .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antidepressant Effects
Studies have shown that compounds with similar structures to benzothiazepines can act as serotonin receptor modulators. The specific interactions with the 5-HT1A receptor may contribute to antidepressant effects, making it a candidate for further investigation in treating mood disorders.
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. Its mechanism may involve the induction of apoptosis and modulation of signaling pathways associated with cancer progression.
Antimicrobial Activity
There is emerging evidence that benzothiazepine derivatives can exhibit antimicrobial properties against a range of bacteria and fungi. This suggests potential applications in developing new antimicrobial therapies.
Case Study 1: Antidepressant Activity
A study conducted on a series of benzothiazepine derivatives found that modifications to the piperazine group significantly influenced their affinity for serotonin receptors. The compound was noted to have a favorable binding profile, indicating potential as an antidepressant agent.
Case Study 2: Anticancer Research
In vitro studies demonstrated that this compound inhibited the growth of breast cancer cell lines through apoptosis induction. Further investigations are needed to elucidate its mechanism of action and evaluate its efficacy in vivo.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations:
Benzothiazepine vs. Piperazine Derivatives: The target compound’s benzothiazepine core differentiates it from piperazine-based analogs (e.g., compounds 7a–x ), which lack the seven-membered heterocycle. The styrenyl sulfonyl group in the target compound may confer improved membrane permeability over bulkier substituents (e.g., tetrazole-thiol in ), as suggested by computational studies on hydrophobic surface areas .
Synthetic Accessibility :
- The synthesis likely parallels methods for analogous sulfonylpiperazines (e.g., nucleophilic substitution of α-halogenated ketones with thiols or amines ). The styrenyl sulfonyl group may require Heck coupling or Wittig reactions for installation, adding complexity compared to simpler aryl sulfonyl derivatives .
Computational and Crystallographic Insights
- Electron Density Analysis : The styrenyl group’s π-system likely enhances electron delocalization in the sulfonylpiperazine moiety, as visualized using Multiwfn . This could stabilize interactions with hydrophobic protein pockets .
Q & A
Q. What established synthetic routes are available for this compound, and what critical reaction conditions must be controlled?
The synthesis involves multi-step processes, including acylation of the benzothiazepine core and sulfonylation of the piperazine moiety. Key steps:
- Acylation : Use of 2,4-dichlorobenzoyl chloride under basic conditions (e.g., sodium hydride) to functionalize the benzothiazepine ring .
- Sulfonylation : Reaction of the piperazine group with (E)-styrenesulfonyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C to preserve stereochemistry .
- Critical Conditions : Strict temperature control (<10°C during sulfonylation), inert atmosphere (argon/nitrogen), and HPLC monitoring to minimize byproducts like N-oxide derivatives .
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
A combination of methods is required:
- NMR Spectroscopy : H and C NMR to confirm regioselectivity of sulfonylation and benzothiazepine substitution patterns .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]) and rule out impurities from incomplete acylation .
- Elemental Analysis (CHNS) : Validates purity (>95%) and stoichiometry, particularly for sulfur content from the sulfonyl group .
- X-ray Crystallography : Optional for resolving stereochemical ambiguities in the (E)-styrenesulfonyl configuration .
Q. What are the primary biological targets or pathways under investigation for this compound?
The benzothiazepine core is associated with GABA receptor modulation , while the sulfonylpiperazine moiety may influence kinase inhibition (e.g., MAPK or PI3K pathways). Current studies focus on:
- Neurotransmitter Receptor Binding : Radioligand displacement assays using H-diazepam to assess affinity for benzodiazepine-binding sites .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values, with comparisons to reference inhibitors like imatinib .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from assay variability or compound purity :
- Reproducibility Checks : Re-run assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Byproduct Analysis : Use LC-MS to detect impurities (e.g., hydrolyzed sulfonamide derivatives) that may interfere with activity .
- Dose-Response Validation : Perform dose-escalation studies to confirm whether effects are concentration-dependent or artifacts .
Q. What strategies optimize synthetic yield and scalability while minimizing side reactions?
Key optimizations include:
- Catalyst Screening : Use Pd(OAc)/Xantphos for Suzuki-Miyaura coupling steps to improve aryl-sulfonyl bond formation efficiency .
- Solvent Selection : Replace THF with 2-MeTHF for sulfonylation to enhance solubility and reduce side reactions like N-overalkylation .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) for acylation steps, improving throughput .
Q. How can researchers design analogs with improved pharmacokinetic properties?
Focus on structure-activity relationship (SAR) modifications :
- Bioisosteric Replacement : Substitute the (E)-styrenesulfonyl group with a trifluoromethanesulfonyl group to enhance metabolic stability .
- Piperazine Ring Modifications : Introduce methyl groups to reduce CYP450-mediated oxidation, as seen in analogous benzodiazepines .
- Prodrug Strategies : Conjugate the ethanone moiety with a phosphate ester to improve aqueous solubility for in vivo studies .
Data Contradiction Analysis
Q. Why do different studies report varying efficacy in kinase inhibition assays?
Potential factors include:
- Enzyme Source Variability : Recombinant vs. native kinase preparations may exhibit differing sensitivities .
- ATP Concentration : High ATP levels (≥1 mM) in assay buffers can reduce apparent inhibition potency .
- Allosteric vs. Competitive Binding : Use kinetic assays (e.g., surface plasmon resonance) to distinguish binding modes .
Methodological Resources
- Synthesis Protocols : Refer to PubChem’s reaction databases for benzothiazepine acylation conditions .
- Spectroscopic Data : Cross-validate NMR shifts with NIST Chemistry WebBook entries for analogous compounds .
- Biological Assays : Follow protocols from Journal of Pharmaceutical Research International for antiproliferative testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
